molecular formula C24H22N4O6S2 B11674583 N-(3-Nitrophenyl)-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3-Nitrophenyl)-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11674583
M. Wt: 526.6 g/mol
InChI Key: HYGRERHSMXLYAO-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitrophenyl)-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that features a variety of functional groups, including nitro, thietan, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitrophenyl)-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the thietan ring and the nitrophenyl group. Key steps may include:

    Formation of the Thietan Ring: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Nitrophenyl Group Introduction: Nitration reactions using nitric acid or other nitrating agents.

    Sulfonamide Formation: Reaction of sulfonyl chlorides with amines under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with specific properties.

Biology and Medicine

    Drug Development: Potential as a pharmacophore in the design of new drugs.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Chemical Synthesis: Intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential use in the development of new polymers with unique properties.

Mechanism of Action

The mechanism of action of N-(3-Nitrophenyl)-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Nitrophenyl)sulfonamides: Compounds with similar sulfonamide and nitrophenyl groups.

    Thietan-containing Compounds: Molecules featuring the thietan ring structure.

Uniqueness

N-(3-Nitrophenyl)-N-({N’-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C24H22N4O6S2

Molecular Weight

526.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H22N4O6S2/c29-24(26-25-14-18-9-11-21(12-10-18)34-22-16-35-17-22)15-27(19-5-4-6-20(13-19)28(30)31)36(32,33)23-7-2-1-3-8-23/h1-14,22H,15-17H2,(H,26,29)/b25-14+

InChI Key

HYGRERHSMXLYAO-AFUMVMLFSA-N

Isomeric SMILES

C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.